molecular formula C17H18O4 B3119122 4-Methoxy-3-(3-phenylpropoxy)benzoic acid CAS No. 247018-43-5

4-Methoxy-3-(3-phenylpropoxy)benzoic acid

Cat. No.: B3119122
CAS No.: 247018-43-5
M. Wt: 286.32 g/mol
InChI Key: AQEFOMUPKCFLDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-3-(3-phenylpropoxy)benzoic acid is an organic compound with the molecular formula C17H18O4 It is characterized by the presence of a methoxy group at the 4-position and a phenylpropoxy group at the 3-position on the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-(3-phenylpropoxy)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzoic acid and 3-phenylpropyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

    Procedure: The 4-methoxybenzoic acid is first deprotonated by the base, forming a nucleophilic carboxylate ion. This ion then undergoes nucleophilic substitution with 3-phenylpropyl bromide, resulting in the formation of this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-(3-phenylpropoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxyl group.

    Reduction: The carboxyl group can be reduced to form an alcohol.

    Substitution: The phenylpropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of this compound derivatives with additional carboxyl groups.

    Reduction: Formation of 4-methoxy-3-(3-phenylpropoxy)benzyl alcohol.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

4-Methoxy-3-(3-phenylpropoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(3-phenylpropoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and phenylpropoxy groups contribute to its binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

    4-Methoxybenzoic Acid: Lacks the phenylpropoxy group, resulting in different chemical and biological properties.

    3-Phenylpropoxybenzoic Acid: Lacks the methoxy group, affecting its reactivity and applications.

    4-Methoxy-3-(2-phenylethoxy)benzoic Acid: Similar structure but with a shorter alkyl chain, influencing its physical and chemical properties.

Uniqueness: 4-Methoxy-3-(3-phenylpropoxy)benzoic acid is unique due to the combination of the methoxy and phenylpropoxy groups on the benzoic acid core. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-methoxy-3-(3-phenylpropoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-20-15-10-9-14(17(18)19)12-16(15)21-11-5-8-13-6-3-2-4-7-13/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQEFOMUPKCFLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)OCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-3-(3-phenylpropoxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-Methoxy-3-(3-phenylpropoxy)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-Methoxy-3-(3-phenylpropoxy)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-Methoxy-3-(3-phenylpropoxy)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-Methoxy-3-(3-phenylpropoxy)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-Methoxy-3-(3-phenylpropoxy)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.